4-Hydroxyestrone-2-glutathione
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Overview
Description
4-Hydroxyestrone-2-glutathione is a conjugated compound formed from 4-hydroxyestrone and glutathione. 4-Hydroxyestrone is an endogenous estrogen metabolite known for its neuroprotective effects against oxidative damage . Glutathione is a tripeptide composed of glutamine, cysteine, and glycine, and it plays a crucial role in cellular detoxification processes . The conjugation of 4-hydroxyestrone with glutathione enhances its solubility and facilitates its excretion from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxyestrone-2-glutathione involves the conjugation of 4-hydroxyestrone with glutathione. This reaction is typically catalyzed by glutathione S-transferase enzymes, which facilitate the addition of the glutathione moiety to the 4-hydroxyestrone molecule . The reaction conditions generally include a buffered aqueous solution with a pH range of 6.5 to 8.0, and the presence of cofactors such as magnesium ions to enhance enzyme activity.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms that express high levels of glutathione S-transferase. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the conjugated compound. The product is then purified using chromatographic techniques to obtain a high-purity form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyestrone-2-glutathione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are highly reactive and can form DNA adducts.
Reduction: Reduction reactions can convert the quinone derivatives back to their original hydroxy forms.
Substitution: The glutathione moiety can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions with controlled pH and temperature to ensure optimal reaction rates.
Major Products Formed
The major products formed from these reactions include various quinone derivatives and their reduced forms. These products are of interest due to their potential biological activities and implications in oxidative stress-related diseases .
Scientific Research Applications
4-Hydroxyestrone-2-glutathione has several scientific research applications, including:
Chemistry: It is used as a model compound to study the conjugation reactions of estrogens and their metabolites.
Biology: The compound is studied for its role in cellular detoxification processes and its effects on oxidative stress.
Mechanism of Action
The mechanism of action of 4-hydroxyestrone-2-glutathione involves its ability to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage. The glutathione moiety acts as an antioxidant, while the 4-hydroxyestrone component provides additional neuroprotective effects. The compound enhances the cytoplasmic translocation of p53, a tumor suppressor protein, through SIRT1-mediated deacetylation, thereby promoting cell survival under oxidative stress conditions .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyestrone: Another estrogen metabolite with weaker estrogenic activity and less neuroprotective effects compared to 4-hydroxyestrone.
16-Hydroxyestrone: Known for its stronger estrogenic effects and association with increased cancer risk.
Glutathione Conjugates: Other glutathione conjugates of estrogen metabolites, such as 2-hydroxyestrone-2-glutathione, which have different biological activities and detoxification properties.
Uniqueness
4-Hydroxyestrone-2-glutathione is unique due to its strong neuroprotective effects and its ability to neutralize ROS effectively. Its conjugation with glutathione enhances its solubility and facilitates its excretion, making it a valuable compound for studying estrogen metabolism and oxidative stress-related diseases .
Properties
Molecular Formula |
C28H37N3O9S |
---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[(8R,9S,13S,14S)-3,4-dihydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C28H37N3O9S/c1-28-9-8-13-14(17(28)4-6-21(28)32)2-3-15-16(13)10-20(25(37)24(15)36)41-12-19(26(38)30-11-23(34)35)31-22(33)7-5-18(29)27(39)40/h10,13-14,17-19,36-37H,2-9,11-12,29H2,1H3,(H,30,38)(H,31,33)(H,34,35)(H,39,40)/t13-,14+,17-,18-,19-,28-/m0/s1 |
InChI Key |
UKCFCQKNUGHMIT-ZSNSHDFUSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C(C(=C(C=C34)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C(C(=C(C=C34)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)O |
Origin of Product |
United States |
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